![molecular formula C7H17Cl2N3O3 B578271 (R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride CAS No. 14886-19-2](/img/structure/B578271.png)
(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and keto functional groups, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable keto acid, such as 4-oxobutanoic acid.
Amination: The keto acid undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or amines under controlled conditions.
Protection and Deprotection: Protecting groups may be used to selectively introduce the amino group at the desired position without affecting other functional groups.
Coupling Reaction:
Final Steps: The final product is obtained by purifying the intermediate compounds and converting them into the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group into a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
Chemistry
In chemistry, ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride has potential therapeutic applications. It may be investigated for its role in modulating biological processes, such as neurotransmission or cell signaling.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways.
相似化合物的比较
Similar Compounds
- ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid
- (S)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid
- 3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid
Uniqueness
®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride is unique due to its specific stereochemistry and salt form. The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer, and the dihydrochloride form can influence its solubility and stability.
This detailed overview provides a comprehensive understanding of ®-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
14886-19-2 |
|---|---|
分子式 |
C7H17Cl2N3O3 |
分子量 |
262.13 g/mol |
IUPAC 名称 |
3-amino-4-(3-aminopropylamino)-4-oxobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H15N3O3.2ClH/c8-2-1-3-10-7(13)5(9)4-6(11)12;;/h5H,1-4,8-9H2,(H,10,13)(H,11,12);2*1H |
InChI 键 |
SXXDMPNEJOPMRV-UHFFFAOYSA-N |
SMILES |
C(CN)CNC(=O)C(CC(=O)O)N.Cl.Cl |
规范 SMILES |
C(CN)CNC(=O)C(CC(=O)O)N.Cl.Cl |
同义词 |
(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


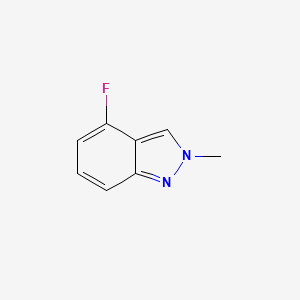
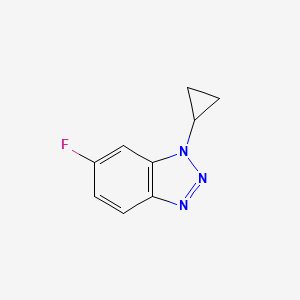
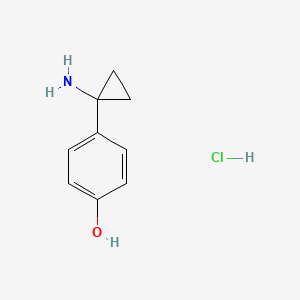
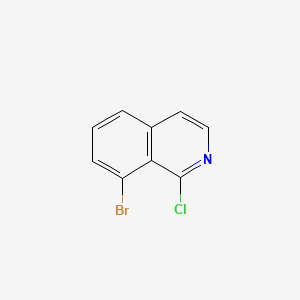
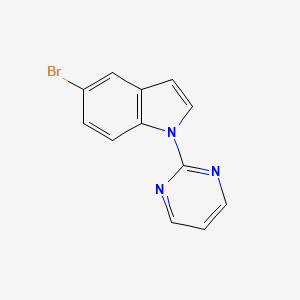
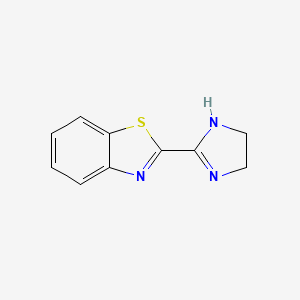

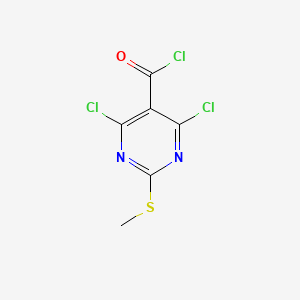
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)
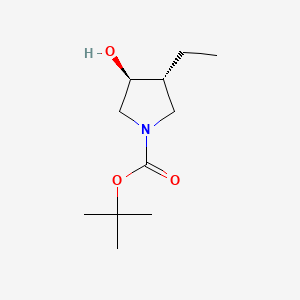
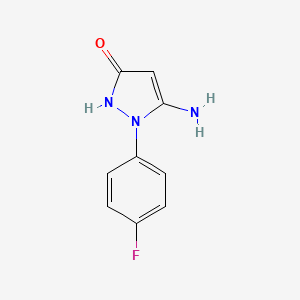
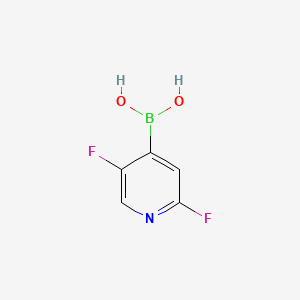
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)
